N1-(2,5-difluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-10-3-4-11(18)12(8-10)20-15(22)14(21)19-9-16(5-6-16)13-2-1-7-23-13/h1-4,7-8H,5-6,9H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHARUUDLTHRUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,5-difluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19F2N3O3S |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 899747-41-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate the activity of these targets, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antitumor Activity : Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways.
- Anti-inflammatory Properties : It has been observed to reduce inflammation markers in vitro and in vivo models.
- Antimicrobial Activity : Preliminary results suggest efficacy against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies.
Case Studies
- Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The compound demonstrated significant tumor regression compared to controls, highlighting its potential as an anticancer agent .
- Anti-inflammatory Research : A separate investigation focused on the compound's effect on inflammatory cytokines in murine models. Results indicated a marked decrease in TNF-alpha and IL-6 levels following treatment with the compound, suggesting its utility in managing inflammatory diseases .
- Antimicrobial Studies : In vitro tests against Staphylococcus aureus revealed that this oxalamide derivative exhibits bactericidal activity at low concentrations, warranting further studies to determine its mechanism and potential clinical applications .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| N1-(3-fluorophenyl)-N2-(piperidin-4-yl)oxalamide | Moderate | No | Limited |
| N1-(4-fluorophenyl)-N2-(morpholino)oxalamide | High | Moderate | No |
Q & A
Q. What are the key structural features and functional groups of N1-(2,5-difluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, and how do they influence its reactivity?
The compound contains:
- A 2,5-difluorophenyl group (electron-withdrawing substituents affecting aromatic reactivity).
- A thiophene-containing cyclopropane moiety (strain-induced reactivity from the cyclopropyl ring).
- An oxalamide core (–C(=O)NHC(=O)–), enabling hydrogen bonding and interactions with biological targets.
The difluorophenyl group enhances metabolic stability, while the thiophene-cyclopropyl system may participate in π-π stacking or redox reactions .
Q. What synthetic strategies are recommended for preparing this compound with high purity?
A multi-step synthesis is typical:
Intermediate preparation : Synthesize the 2,5-difluorophenylamine and thiophene-cyclopropylmethylamine precursors.
Oxalamide coupling : Use carbodiimide-based coupling agents (e.g., EDCI) in anhydrous DMF or THF under nitrogen to form the oxalamide bond.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR : 1H/13C NMR confirms substituent positions and cyclopropane integrity.
- HPLC-MS : Validates purity (>98%) and molecular weight.
- X-ray crystallography : Resolves conformational preferences (e.g., cyclopropane ring strain) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., kinases or GPCRs).
- QSAR analysis : Correlate substituent effects (e.g., fluorine position) with activity data to guide structural modifications .
Q. What experimental design considerations apply to in vivo pharmacokinetic studies of this compound?
- Stability assays : Test metabolic degradation in liver microsomes (human/rodent) to assess CYP450 interactions.
- Dosing routes : Compare oral vs. intravenous administration using LC-MS/MS for plasma concentration monitoring.
- Toxicity screening : Measure liver/kidney biomarkers (ALT, creatinine) in rodent models .
Q. How do contradictory bioactivity results arise in cell-based assays, and how can they be resolved?
- Source 1 : Discrepancies in IC50 values may stem from cell line variability (e.g., overexpression of efflux pumps).
- Mitigation :
- Standardize assay conditions (e.g., ATP levels, serum concentration).
- Use orthogonal assays (e.g., thermal shift for target engagement validation) .
Q. What strategies enhance the compound’s solubility for in vitro studies without altering bioactivity?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- pH adjustment : Prepare buffers near the compound’s pKa (predicted via MarvinSketch).
- Prodrug approaches : Temporarily modify polar groups (e.g., esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
